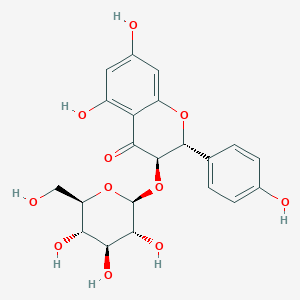

Dihydrokaempferol 3-glucoside

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-26,28-29H,7H2/t13-,15-,17+,18-,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBWQPAZMNABMR-UTZHSPHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Flavanonol Glycosides in Plant Secondary Metabolism

Flavonoids represent a large and diverse group of secondary metabolites that are synthesized by plants. nih.gov These compounds are crucial for a plant's survival and its interaction with the environment. researchgate.net Within this broad category, flavanonol glycosides are a specific subclass of flavonoids characterized by a C6-C3-C6 carbon skeleton.

The significance of these glycosides in plant secondary metabolism is multifaceted. They play vital roles in protecting plants from various biotic and abiotic stresses, including UV radiation and attacks by pathogens or herbivores. science.govscience.gov The addition of a glucose moiety (glycosylation) to the flavanonol core, such as in Dihydrokaempferol (B1209521) 3-glucoside, enhances the compound's solubility and stability within the plant's biological systems. cymitquimica.com This structural modification is critical for the storage, transport, and detoxification of these compounds within the plant cells. Furthermore, flavanonol glycosides can act as signaling molecules and contribute to the antioxidant defense system of the plant.

Natural Occurrence and Distribution of Dihydrokaempferol 3 Glucoside

Role of Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI)

The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) . wikipedia.org This pivotal enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. wikipedia.orgnih.gov CHS is considered a gatekeeper enzyme, controlling the flux of carbon from the general phenylpropanoid pathway into the flavonoid-specific branch. researchgate.net

Following its synthesis, naringenin chalcone is then acted upon by chalcone isomerase (CHI) . nih.govresearchgate.net CHI catalyzes the stereospecific intramolecular cyclization of the open-chain chalcone into the three-ringed structure of a flavanone (B1672756), specifically (2S)-naringenin. nih.govmdpi.com This isomerization is a crucial step, as it establishes the fundamental flavanone core that will be further modified in subsequent reactions. nih.govoup.com

Flavanone 3-Hydroxylase (F3H) Activity in Dihydrokaempferol (B1209521) Formation

The conversion of the flavanone naringenin into the dihydroflavonol, dihydrokaempferol (also known as aromadendrin), is a key hydroxylation reaction catalyzed by flavanone 3-hydroxylase (F3H) . researchgate.netmdpi.comnih.gov F3H belongs to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily and introduces a hydroxyl group at the C-3 position of the C-ring of the flavanone skeleton. mdpi.commdpi.com

This enzymatic step is a significant branch point in the flavonoid pathway. Dihydrokaempferol serves as a direct precursor for the biosynthesis of flavonols, such as kaempferol (B1673270), and anthocyanidins, such as pelargonidin. nih.govmdpi.commdpi.com The activity of F3H is therefore crucial in determining the downstream flow of metabolites and the final profile of flavonoids in a plant tissue. researchgate.netmdpi.com Studies in various plants, including Citrus species and Camellia sinensis, have demonstrated the essential role of F3H in catalyzing the formation of dihydrokaempferol from naringenin. researchgate.netmdpi.com

Glucosylation Steps: Udp Glucose Flavonoid Glucosyltransferases Ufgt

The final step in the biosynthesis of dihydrokaempferol (B1209521) 3-glucoside is the attachment of a glucose molecule to the dihydrokaempferol backbone. This glucosylation reaction is carried out by a class of enzymes known as UDP-glucose flavonoid glucosyltransferases (UFGTs) , specifically flavonol 3-O-glucosyltransferase. phcog.comwikipedia.org

These enzymes utilize UDP-glucose as the activated sugar donor and catalyze the transfer of the glucosyl moiety to the 3-hydroxyl group of dihydrokaempferol. wikipedia.orgsmolecule.com This reaction, summarized as:

UDP-glucose + Dihydrokaempferol ⇌ UDP + Dihydrokaempferol 3-O-glucoside smolecule.com

is critical for several reasons. Glucosylation generally increases the water solubility and chemical stability of flavonoid compounds, facilitating their transport and storage within the plant cell, often in the vacuole. nih.gov UFGTs can exhibit broad substrate specificity, acting on a range of flavonoid aglycones. wikipedia.orgnih.gov

Extraction and Isolation Methodologies for Research Purposes

Conventional Extraction Techniques

Conventional methods are foundational in phytochemistry and rely on the solvent's ability to dissolve and diffuse target compounds from the plant material. eurekabiomedical.com Key factors influencing the efficiency of these techniques include the choice of solvent, particle size of the plant material, solvent-to-solid ratio, temperature, and extraction time. eurekabiomedical.comnih.gov For polar compounds like flavonoid glycosides, polar solvents such as ethanol (B145695), methanol (B129727), or their aqueous mixtures are typically employed. mdpi.com

Maceration is a simple yet widely used extraction process that involves soaking the plant material in a chosen solvent within a sealed container for a specific duration, often at room temperature. e3s-conferences.org The process allows the solvent to soften and penetrate the plant's cell walls, enabling the dissolution of soluble phytochemicals. eurekabiomedical.com For example, in a study on Engelhardia roxburghiana leaves, a source of dihydroflavonols, cold maceration was performed by pulverizing the dried leaves and soaking them in methanol multiple times to effectively extract flavonoid compounds. acs.orgresearchgate.net While straightforward, maceration can be time-consuming, sometimes requiring 2 to 72 hours, and may result in incomplete extraction. e3s-conferences.org

Percolation enhances the principles of maceration by allowing a continuous flow of fresh solvent to pass through the packed plant material in a conical vessel called a percolator. e3s-conferences.org This gradient-driven process ensures that the solvent is constantly being refreshed, which can lead to a more exhaustive extraction compared to static maceration. eurekabiomedical.come3s-conferences.org Solvents commonly used include water, ethanol, and methanol-water mixtures, with the process typically running for 24 to 72 hours at room temperature. e3s-conferences.org

Table 1: Comparison of Maceration and Percolation for Flavonoid Glycoside Extraction

| Parameter | Maceration | Percolation |

| Principle | Soaking of plant material in a fixed volume of solvent. | Continuous downward flow of fresh solvent through packed plant material. e3s-conferences.org |

| Solvent Ratio | Typically higher solvent-to-solid ratio required. | More efficient use of solvent. e3s-conferences.org |

| Extraction Time | Generally longer, from hours to days. e3s-conferences.org | Can be faster for equivalent yield, typically 24-72 hours. e3s-conferences.org |

| Efficiency | May be less efficient, equilibrium can be reached. | Generally more efficient due to constant fresh solvent flow. e3s-conferences.org |

| Common Solvents | Ethanol-water mixtures (30-90%), Methanol-water mixtures (60-90%). e3s-conferences.org | Ethanol-water mixtures (50-95%), 80% Methanol-water. e3s-conferences.org |

Soxhlet extraction is a continuous solid-liquid extraction method that offers higher efficiency than maceration by repeatedly washing the plant material with fresh, condensed solvent. mdpi.comyork.ac.uk The powdered solid sample is placed in a porous thimble, and a solvent is heated in a flask below. york.ac.ukepa.gov The solvent vapor bypasses the thimble, condenses, and drips onto the sample, extracting the soluble compounds. york.ac.uk Once the chamber fills, the solvent siphons back into the flask, carrying the extracted analytes. york.ac.uk This cycle repeats, ensuring a thorough extraction. york.ac.uk

This method is highly automated and requires less solvent than maceration or percolation. e3s-conferences.org However, a significant drawback is the potential for thermal degradation of heat-sensitive compounds, such as certain flavonoids, due to prolonged exposure to the solvent's boiling point. e3s-conferences.orgmdpi.com Despite this, it has been successfully used for extracting various flavonoids, with ethanol often being the solvent of choice. e3s-conferences.org For instance, a study on Manilkara zapota leaves employed a sequential Soxhlet extraction method to evaluate its phytochemical composition. ijpsonline.comresearchgate.net

Advanced and Green Extraction Methods

To overcome the limitations of conventional methods, such as long extraction times, high solvent consumption, and potential thermal degradation, several advanced and eco-friendly techniques have been developed. nih.gov These "green" methods often provide higher yields in shorter times while using less toxic solvents. nih.gov

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. bio-conferences.org The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, disrupting plant cell walls and enhancing mass transfer and solvent penetration. bio-conferences.org This mechanism significantly accelerates the extraction process, reduces solvent consumption, and can be performed at lower temperatures, preserving thermolabile compounds. bio-conferences.org

The efficiency of UAE is influenced by parameters such as solvent concentration, extraction time and temperature, ultrasonic power, and the liquid-to-solid ratio. nih.govfrontiersin.org In one study, UAE was optimized for flavonoid extraction from Lactuca indica, achieving a high yield with 58.86% ethanol at an ultrasonic power of 411.43 W in just 30 minutes. frontiersin.org Another optimization study on Centella asiatica found optimal conditions to be 75% ethanol, 87.5 W ultrasonic power, and a 30-minute extraction time. mdpi.com These findings highlight UAE as a rapid and efficient method for extracting flavonoids, including glycosides. frontiersin.orgmdpi.com

Table 2: Research Findings on Ultrasound-Assisted Extraction of Flavonoids

| Plant Source | Optimal Parameters | Total Flavonoid Yield (TFY) | Reference |

| Pteris cretica L. | 56.74% Ethanol, 45.94 min, 74.27 °C, 33.69 mL/g liquid/solid ratio. | 4.71% | nih.gov |

| Lactuca indica L. | 58.86% Ethanol, 30 min, 411.43 W power, 24.76 mL/g liquid/solid ratio. | 48.01 mg/g | frontiersin.org |

| Centella asiatica | 75% Ethanol, 30 min, 87.5 W power, 20 mL solvent volume. | 43.71 mg/g | mdpi.com |

| Adenostemma lavenia | 90% Ethanol, 45 min. | 0.51 mg QE/g | bio-conferences.org |

| Oil Palm Leaf | 4:1 Methanol-water, 30 min, 25 °C, 1:50 solid/liquid ratio. | 60.67 mg QCE/g | researchgate.net |

Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and plant matrix directly and efficiently. researchgate.net Polar molecules within the sample, particularly water, absorb microwave energy, leading to rapid, localized heating and a buildup of internal pressure that ruptures the plant cells, releasing the target compounds into the solvent. researchgate.net This volumetric heating is much faster than conventional heating methods. researchgate.net

Key parameters affecting MAE include microwave power, irradiation time, solvent type and concentration, and material-to-liquid ratio. nih.govmdpi.com A study on Engelhardia roxburghiana leaves, which contain astilbin (B1665800) (a related dihydroflavonol), utilized MAE with 60% ethanol at 56°C for only 67 seconds, demonstrating the technique's remarkable speed. nih.gov The choice of solvent is critical; it must be polar enough to absorb microwave energy effectively. mdpi.com Ethanol and its aqueous solutions are commonly used for flavonoid extraction via MAE. mdpi.com

Supercritical Fluid Extraction (SFE) employs a fluid, most commonly carbon dioxide (CO2), at a temperature and pressure above its critical point. nih.govajgreenchem.com In this state, the fluid exhibits properties of both a liquid (high solvating power) and a gas (low viscosity, high diffusivity), allowing it to penetrate the plant matrix efficiently. ajgreenchem.com

While pure supercritical CO2 is nonpolar and suitable for extracting lipids and essential oils, its polarity can be modified by adding a co-solvent, such as ethanol or methanol. ajgreenchem.commdpi.com This modification is crucial for extracting more polar compounds like flavonoid glycosides. ajgreenchem.com For instance, research has shown that adding ethanol as a co-solvent significantly enhances the extraction of flavonoids. nih.gov A study on the extraction of kaempferol (B1673270) and its glucosides found that a higher yield was achieved using supercritical CO2 with 20% co-solvent. ftb.com.hr SFE is considered a green technology because CO2 is non-toxic, non-flammable, and easily removed from the final extract, leaving no solvent residue. nih.gov A sequential SFE approach can even fractionate compounds, first using pure CO2 for non-polar molecules and then adding a co-solvent to extract polar compounds like flavonoids in a second step. mdpi.comrsc.orgnih.gov

Table 3: Research Findings on Supercritical Fluid Extraction of Flavonoids

| Plant Source | Target Compounds | Optimal SFE Conditions | Key Findings | Reference |

| Hops (Humulus lupulus L.) | Flavonoids | 50°C, 25 MPa, 80% Ethanol (co-solvent), 50% solvent/material ratio. | Maximum extraction yield of 7.8 mg/g. | nih.gov |

| Calendula officinalis L. | Flavonoids (narcissin) | 40°C, 30% EtOH:H2O (80:20 v:v) as modifier. | Allowed for selective extraction of polar compounds in a two-step process. | mdpi.comnih.gov |

| Strobilanthes crispus | Flavonoids | 50°C, 20 MPa, 60 min, Ethanol co-solvent. | Highest yield of 5.17% was achieved. | ftb.com.hr |

| General Flavonoids | Polar Flavonoids | Addition of polar co-solvents like ethanol or methanol is necessary. | Adding 10% ethanol to SC-CO2 can increase polyphenol yield by 35%. | ajgreenchem.com |

Chromatographic Separation and Purification Strategies for Dihydrokaempferol (B1209521) 3-glucoside

The isolation and purification of dihydrokaempferol 3-glucoside from complex plant extracts for research purposes rely heavily on various chromatographic techniques. These methods separate the target compound from other structurally similar flavonoids and secondary metabolites based on differential partitioning between a stationary phase and a mobile phase. The selection of a specific strategy or a combination of methods depends on the complexity of the extract, the required purity, and the scale of the isolation.

Column Chromatography Techniques

Column chromatography (CC) is a foundational and widely used preparative technique for the fractionation of plant extracts and the purification of specific compounds like dihydrokaempferol 3-glucoside. This method involves packing a solid adsorbent material (the stationary phase) into a column, through which the crude extract, dissolved in a solvent (the mobile phase), is passed. Separation occurs as different compounds travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

Research studies have employed various stationary phases for the successful isolation of dihydrokaempferol 3-glucoside. Common choices include silica (B1680970) gel, reversed-phase silica (like C18), and size-exclusion gels such as Sephadex. For instance, in a study on Agrimonia pilosa, the butanol fraction of the plant extract was subjected to C18 column chromatography, followed by further purification using silica gel column chromatography to yield pure dihydrokaempferol 3-glucoside. researchgate.net Similarly, dihydrokaempferol and its 3-O-glycoside derivative were purified from Cochlospermum regium using a combination of silica gel and Sephadex LH-20 column chromatography. science.gov The selection of the mobile phase, often a gradient system of solvents like hexane, ethyl acetate (B1210297), methanol, and water, is optimized to achieve the best separation.

| Stationary Phase | Plant Source/Extract | Research Finding |

| C18 and Silica Gel | Agrimonia pilosa | Used sequentially to fractionate a butanol extract and isolate the target compound. researchgate.net |

| Silica Gel and Sephadex LH-20 | Cochlospermum regium | Employed to purify dihydrokaempferol-3-O-β-glucopyranoside from an ethyl acetate fraction. science.gov |

| Toyopearl HW-40 | Pharbitis nil | Successfully separated dihydrokaempferol-7-O-β-D-glucoside in a study on flower-promoting substances. nih.gov |

| Multiple Chromatographic Techniques | Euterpe oleracea (Açaí) | A combination of chromatographic methods was used to isolate (2S, 3S)-dihydrokaempferol 3-O-β-D-glucopyranoside from the pulp. medchemexpress.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an advanced chromatographic technique that offers higher resolution, greater speed, and increased sensitivity compared to standard column chromatography. It is extensively used for the final purification step and for the analytical quantification and purity assessment of isolated compounds. oup.com

In a preparative or semi-preparative HPLC setup, a high-pressure pump forces the mobile phase through a column packed with very fine particles. For the separation of flavonoid glycosides like dihydrokaempferol 3-glucoside, reversed-phase columns (e.g., C8 or C18) are most common. A study analyzing flavonoids from larch timber detailed a specific HPLC method using a ZORBAX Eclipse XDB-C8 column with a gradient mobile phase of methanol and 0.1% trifluoroacetic acid (CF3COOH) in water. mdpi.com Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector, which can identify compounds based on their characteristic absorption spectra. mdpi.com For unambiguous identification, HPLC systems are often coupled with mass spectrometry (MS), a technique known as LC-MS, which provides crucial molecular weight and fragmentation data. nih.gov

| Parameter | Specification | Research Context |

| Chromatograph | Agilent 1100 Liquid Chromatograph | Analysis of dihydroflavonols. mdpi.com |

| Column | ZORBAX Eclipse XDB-C8 (4.6 × 150 mm, 5 µm) | Reversed-phase separation of phenolic compounds. mdpi.com |

| Mobile Phase | Linear gradient of Methanol and 0.1% CF3COOH in water | Elution of dihydrokaempferol and related flavonoids. mdpi.com |

| Flow Rate | 0.8 mL/min | Typical analytical flow rate. mdpi.com |

| Detection | Diode Array Detector (DAD) at 280, 320, and 360 nm | Monitoring and spectral characterization of flavonols. mdpi.com |

Counter-Current Chromatography (CCC) Variants

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid stationary support, thereby avoiding irreversible adsorption and degradation of sensitive samples. researchgate.net This technique utilizes a biphasic solvent system, where one liquid phase acts as the stationary phase and the other as the mobile phase. The stationary phase is retained in the column by centrifugal force. Variants such as High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) are particularly effective for the preparative separation of natural products, including flavonoid glycosides. beilstein-journals.orgnih.gov

The key to a successful CCC separation is the selection of an appropriate two-phase solvent system, which is typically composed of solvents like hexane, ethyl acetate, ethanol, and water. nih.govoup.com The partition coefficient (K) of the target compound in the solvent system determines its retention and elution behavior. A study on German Riesling wine successfully utilized countercurrent chromatography as a primary fractionation step, which, after subsequent HPLC purification, led to the identification of dihydrokaempferol 3-O-glucoside for the first time in that source. acs.org While direct applications on dihydrokaempferol 3-glucoside are not extensively detailed, the successful isolation of other kaempferol glycosides and flavonoid glycosides by HSCCC and CPC demonstrates the technique's high potential. nih.govnih.gov For example, two kaempferol glycosides were separated from Camellia oleifera meal using HSCCC, highlighting the method's utility for structurally similar compounds. nih.gov

| CCC Variant | Solvent System Example (for Flavonoid Glycosides) | Research Context |

| Countercurrent Chromatography | Not specified in detail for the target compound | Used for initial fractionation of Riesling wine, leading to the isolation of dihydrokaempferol 3-O-glucoside. acs.org |

| High-Performance Centrifugal Partition Chromatography (HPCPC) | Ethyl acetate–ethanol–water (1:0.1:1, v/v/v) | Successful separation of liquiritigenin-4′-apiosyl-glucoside and liquiritin. oup.com |

| Centrifugal Partition Chromatography (CPC) | Ethyl acetate/ethanol/water (4.5:1:4.5, v/v/v) | Separation and characterization of flavonol glycosides from apple peel extract. nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Not specified | Used to separate two kaempferol glycosides from Camellia oleifera meal. nih.gov |

Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure of dihydrokaempferol (B1209521) 3-glucoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of dihydrokaempferol 3-glucoside. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In studies of flavonoids isolated from Cupressus macrocarpa, the ¹H-NMR spectrum of a related compound, dihydrokaempferol-3-O-α-L-rhamnoside, showed characteristic signals for the flavanone (B1672756) structure. semanticscholar.org Specifically, doublet signals corresponding to the protons at C-2 and C-3 were observed at δ 4.96 and 4.54 ppm, respectively. semanticscholar.org The A-ring protons at C-6 and C-8 appeared as meta-coupled doublets at δ 5.85 and 5.90 ppm. semanticscholar.org The B-ring protons at the 2' and 6' positions were observed as a doublet at δ 7.35 ppm, coupled with the signal for the 3' and 5' protons at δ 6.83 ppm. semanticscholar.org The presence of a sugar moiety was indicated by an anomeric proton signal. semanticscholar.org

The ¹³C-NMR spectrum provides further confirmation of the structure, with signals for C-2 and C-3 of the flavanone skeleton appearing at δ 85.6 and 78.4 ppm, respectively. semanticscholar.org The complete assignment of NMR data is crucial for unambiguously identifying dihydrokaempferol 3-glucoside and distinguishing it from its isomers. For instance, different stereoisomers, such as (2S,3S)-dihydrokaempferol 3-O-β-D-glucoside and (2R,3R)-dihydrokaempferol 3-O-β-D-glucoside, have been isolated and characterized using detailed 1D and 2D NMR analysis. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Dihydrokaempferol Glycosides (Note: Data is compiled from related structures and may vary slightly based on solvent and specific glycoside.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | ~4.96 (d) | ~85.6 |

| 3 | ~4.54 (d) | ~78.4 |

| 4 | - | ~198.0 |

| 5 | - | ~164.0 |

| 6 | ~5.85-6.18 (d) | ~96.0 |

| 7 | - | ~167.0 |

| 8 | ~5.90-6.40 (d) | ~95.0 |

| 9 | - | ~163.0 |

| 10 | - | ~102.0 |

| 1' | - | ~129.0 |

| 2', 6' | ~7.35 (d) | ~128.0 |

| 3', 5' | ~6.83 (d) | ~115.0 |

| 4' | - | ~158.0 |

| Glc-1'' | ~4.59 (s) | ~101.0 |

Data compiled from studies on dihydrokaempferol glycosides. semanticscholar.orgb-cdn.netvjs.ac.vn

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the initial characterization of flavonoids, including dihydrokaempferol 3-glucoside. The UV spectrum provides information about the chromophoric system of the molecule, which is related to its flavonoid class. Dihydroflavonols typically exhibit a major absorption band (Band II) around 290 nm and a less intense shoulder or peak (Band I) at higher wavelengths. For instance, in the analysis of conifer wood, dihydrokaempferol showed UV maxima at approximately 290 nm. mdpi.com The specific absorption maxima can be influenced by the solvent and the glycosylation pattern. The UV spectrum of dihydrokaempferol 4'-O-β-glucoside, a related compound, has been documented and used for its identification. ptfarm.pl

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is indispensable for the sensitive detection and structural elucidation of dihydrokaempferol 3-glucoside, often in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used method for the analysis of phenolic compounds from natural sources. unimelb.edu.au This technique allows for the separation of individual compounds from a complex extract, followed by their detection and identification based on their mass-to-charge ratio (m/z). Dihydrokaempferol and its glycosides have been identified in various plant extracts, such as those from Vitis amurensis grapes and Actinidia deliciosa (kiwifruit), using LC-MS methods. nih.govtubitak.gov.trmdpi.com The quantification of dihydrokaempferol 3-glucoside can also be achieved using LC-MS, often by employing a selective and sensitive method with an internal standard to ensure accuracy. nih.govtandfonline.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of dihydrokaempferol 3-glucoside. nih.gov This is crucial for its unambiguous identification. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, providing structural information about the aglycone and the sugar moiety.

In negative ionization mode, dihydrokaempferol 3-glucoside typically shows a pseudomolecular ion [M-H]⁻ at m/z 449. The fragmentation of this ion often involves the loss of the glucose moiety (162 Da), resulting in a fragment ion at m/z 287, which corresponds to the dihydrokaempferol aglycone. nih.gov Further fragmentation of the aglycone can occur. For example, a study on Arbutus pavarii identified dihydrokaempferol-3-O-glucoside with a pseudomolecular ion at m/z 449.1087 [M-H]⁻. nih.gov Its MS/MS spectrum showed a prominent fragment at m/z 287.06 [M-H-162]⁻, confirming the loss of a hexose (B10828440) unit. nih.gov Additional fragments at m/z 269.05 [M-H-162-18]⁻ from a subsequent water loss, and fragments at m/z 151.00 and 107.01 from Retro-Diels-Alder (RDA) fragmentation of the C-ring, were also observed. nih.gov

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)

The combination of Ultra-High Performance Liquid Chromatography (UHPLC) with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry offers high resolution, mass accuracy, and rapid analysis times for the comprehensive profiling of phytochemicals. nih.govcellmolbiol.org This technique has been successfully applied to identify dihydrokaempferol 3-glucoside and other flavonoids in various plant extracts, including Arbutus pavarii and hybrid grapes. nih.govnih.gov

In a study on Arbutus pavarii, UHPLC-ESI-MS/MS analysis in negative mode identified dihydrokaempferol-3-O-glucoside at a retention time of 10.35 minutes. nih.gov The accurate mass measurement of the pseudomolecular ion ([M-H]⁻ at m/z 449.1087) allowed for the determination of its molecular formula as C₂₁H₂₂O₁₁. nih.gov The fragmentation pattern observed in the MS/MS spectrum further confirmed its identity. nih.gov Similarly, UHPLC/QTOF analysis of hybrid grape extracts allowed for the characterization of numerous flavonoids, including dihydroflavonol derivatives, with high mass accuracy (low ppm error) and identification scores. nih.gov

Table 2: Mass Spectrometry Data for Dihydrokaempferol 3-glucoside

| Technique | Ionization Mode | Parent Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Inferred Losses |

| HRMS/MS | Negative | 449.1087 | 287.06 | Loss of hexose moiety (162 Da) |

| HRMS/MS | Negative | 449.1087 | 269.05 | Loss of hexose and water (162 + 18 Da) |

| HRMS/MS | Negative | 449.1087 | 151.00, 107.01 | Retro-Diels-Alder (RDA) fragmentation |

Data derived from UHPLC-ESI-MS/MS analysis of Arbutus pavarii extracts. nih.gov

Chromatographic Quantification Methods

The quantification of Dihydrokaempferol 3-glucoside in various matrices, particularly from plant extracts, relies on precise and validated analytical techniques. Chromatographic methods are central to this process, offering the necessary separation and detection capabilities for accurate measurement.

HPLC with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a cornerstone technique for the quantitative analysis of Dihydrokaempferol 3-glucoside. This method provides robust separation of the analyte from a complex mixture of other phytochemicals and allows for its quantification based on UV-Vis absorbance.

The principle of HPLC-DAD involves injecting a sample into a liquid stream (the mobile phase) that is pumped through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the sample components between the two phases. As the separated components exit the column, they pass through the DAD, which measures absorbance across a range of wavelengths simultaneously. This provides not only quantitative data at a specific wavelength but also UV spectral information that aids in peak identification and purity assessment. For flavonoids like Dihydrokaempferol 3-glucoside, the detection wavelength is typically set around their UV absorption maxima to ensure maximum sensitivity. For instance, a closely related compound, dihydrokaempferol, has been quantified using a detection wavelength of 295 nm. oup.comoup.com

In practical applications, Dihydrokaempferol 3-glucoside (also referred to as dihydrokaempferol-hexoside) has been successfully quantified in various plant extracts. For example, its content was determined in genetically modified tomatoes using HPLC-DAD, where it was identified as one of several major flavonoid glycosides. nih.govresearchgate.net Similarly, an HPLC-PDA method was developed and validated for the quantification of dihydrokaempferol as a marker compound in the stems of Opuntia ficus-indica var. saboten. e-jkfn.orgkoreascience.kr These methods are valued for their linearity, accuracy, and precision. e-jkfn.org The analysis of transgenic tomato extracts revealed the presence of two dihydrokaempferol-hexoside isomers, which were successfully separated and quantified. researchgate.net

A typical HPLC-DAD analysis involves a reversed-phase column (e.g., C18) and a gradient elution using a mobile phase consisting of an aqueous acidic solution (like phosphoric acid or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). koreascience.krresearchgate.net

Table 1: Example Parameters for HPLC-DAD Quantification of Dihydrokaempferol Glycosides

| Parameter | Description | Source(s) |

| Instrument | High-Performance Liquid Chromatography with Diode Array Detector | e-jkfn.orgkoreascience.kr |

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | A: 1% Phosphoric Acid in WaterB: Acetonitrile | koreascience.kr |

| Elution Mode | Gradient | koreascience.krresearchgate.net |

| Detection Wavelength | ~290-295 nm (based on dihydrokaempferol chromophore) | oup.comoup.com |

| Quantification | Based on peak area of an external standard calibration curve | e-jkfn.org |

Quantitative Analysis by Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful absolute method for the quantification of pure substances and components in mixtures without the need for an identical analyte standard for calibration. researchgate.net Its application to the analysis of flavonoids, including Dihydrokaempferol 3-glucoside, offers high precision and structural confirmation simultaneously.

The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal. mdpi.com For quantification, a certified internal standard with a known concentration and purity is added to the sample. sigmaaldrich.com By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the exact amount of the analyte can be calculated. mdpi.com Key to the accuracy of the method is the selection of non-overlapping signals for both the analyte and the internal standard, as well as ensuring complete relaxation of the nuclei by using an appropriate relaxation delay (D1) in the pulse sequence. sigmaaldrich.com

While detailed, validated qNMR methods specifically for the quantification of Dihydrokaempferol 3-glucoside are not as widely published as HPLC methods, the compound has been identified and structurally characterized using NMR techniques in various studies. researchgate.netresearchgate.net The structural elucidation of 2,3-dihydrokaempferol-3-O-glucopyranoside has been reported, which is a prerequisite for developing a qNMR method. researchgate.net The development of a ¹H-qNMR procedure requires identifying unique, sharp, and well-separated proton signals in the molecule's spectrum. For a glycoside like Dihydrokaempferol 3-glucoside, anomeric protons or specific aromatic protons are often suitable candidates for quantification. mdpi.com

The qNMR approach offers advantages such as being a non-destructive technique and providing a direct measurement that is traceable to primary standards like those from NIST. sigmaaldrich.com

Table 2: General Parameters for ¹H-qNMR Quantification

| Parameter | Description | Source(s) |

| Spectrometer | High-field NMR Spectrometer (e.g., 600 MHz) | mdpi.comsigmaaldrich.com |

| Nucleus | ¹H (Proton) | mdpi.com |

| Solvent | Deuterated solvent (e.g., Methanol-d₄, D₂O) in which both analyte and standard are soluble | mdpi.com |

| Internal Standard (IS) | A certified reference material with known purity (e.g., Maleic acid, TSP) that has signals not overlapping with the analyte | mdpi.comsigmaaldrich.com |

| Quantitative Signal | A well-resolved, non-overlapping signal from Dihydrokaempferol 3-glucoside (e.g., anomeric proton) | mdpi.com |

| Pulse Sequence | Standard 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure full spin-lattice relaxation | sigmaaldrich.com |

| Quantification | Calculation based on the ratio of the integrated signals of the analyte and the internal standard, corrected for molar mass and number of protons | mdpi.com |

Pre Clinical Biological Activities and Mechanistic Studies

Antioxidant Activity

The antioxidant capacity of dihydrokaempferol (B1209521) 3-glucoside is a key aspect of its biological function, enabling it to counteract oxidative stress, a process implicated in various chronic diseases. biosynth.combiosynth.comcymitquimica.com

Dihydrokaempferol 3-glucoside primarily exerts its antioxidant effects by scavenging free radicals. biosynth.comsmolecule.comcymitquimica.com This process involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage to vital components like DNA, proteins, and lipids. biosynth.com The ability of flavonoids like dihydrokaempferol 3-glucoside to scavenge radicals is often linked to the presence and arrangement of hydroxyl groups on their aromatic rings. These groups can readily donate a hydrogen atom, forming a more stable phenoxy radical. nih.govresearchgate.net The main mechanisms involved in the free radical scavenging activity of phenolic compounds are hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.net

Beyond direct radical scavenging, dihydrokaempferol and its derivatives can modulate cellular pathways involved in oxidative stress. Dihydrokaempferol has been shown to target Keap1, which leads to the transcriptional activation of Nrf2 (Nuclear factor erythroid 2-related factor 2). frontiersin.org The Nrf2 pathway is a critical cellular defense mechanism that upregulates the expression of numerous antioxidant and detoxification enzymes. frontiersin.org By activating this pathway, dihydrokaempferol 3-glucoside can enhance the intrinsic antioxidant capacity of cells, providing a more sustained defense against oxidative insults. frontiersin.org Studies on related flavonoids suggest that the PI3K/AKT signaling pathway may also be involved in their antioxidant mechanisms. researchgate.net

The antioxidant potential of dihydrokaempferol 3-glucoside and related compounds has been quantified using various in vitro assays. These assays provide a measure of the compound's ability to neutralize specific radicals or reduce oxidized species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: An ethyl acetate (B1210297) fraction of Ulmus pumila L. stem bark, which contains dihydrokaempferol 3-O-β-d-glucoside, demonstrated strong DPPH radical scavenging activity with an IC50 value of 5.6 μg/mL. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The same ethyl acetate fraction from Ulmus pumila L. also showed significant ABTS radical scavenging activity, with a Trolox Equivalent Antioxidant Capacity (TEAC) value of 0.9703. nih.gov

Oxygen Radical Absorbance Capacity (ORAC) Assay: In a study on flavonoids from acai pulp, (2S,3S)-dihyrokaempferol 3-O-β-d-glucoside and its (2R,3R) isomer were evaluated. nih.govusda.gov The ORAC values for these compounds highlighted their potent antioxidant capacity, which was influenced by their stereochemistry and the number and position of hydroxyl groups. nih.govusda.gov

Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). While specific FRAP data for dihydrokaempferol 3-glucoside is not detailed in the provided results, studies on plant extracts rich in flavonoids, including dihydrokaempferol derivatives, have shown significant reducing power, indicating strong electron-donating capabilities. nih.gov

| Assay | Source/Compound | Result | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Ethyl acetate fraction of Ulmus pumila L. stem bark | IC50: 5.6 μg/mL | nih.gov |

| ABTS Radical Scavenging | Ethyl acetate fraction of Ulmus pumila L. stem bark | TEAC: 0.9703 | nih.gov |

| ORAC | (2S,3S)-dihyrokaempferol 3-O-β-d-glucoside (from acai) | High ORAC value, indicating potent antioxidant capacity | nih.govusda.gov |

| FRAP | Plant extracts containing dihydrokaempferol derivatives | Significant reducing power | nih.gov |

Anti-inflammatory Properties

Dihydrokaempferol 3-glucoside also exhibits anti-inflammatory effects, which are closely linked to its antioxidant activity. biosynth.comsmolecule.comcymitquimica.com Inflammation is often associated with an overproduction of pro-inflammatory mediators, and this compound can help to regulate these processes.

The anti-inflammatory action of dihydrokaempferol 3-glucoside and its aglycone, aromadendrin (B1667607), involves the modulation of key signaling pathways that regulate the inflammatory response.

NF-κB (Nuclear Factor-kappa B) Pathway: Aromadendrin has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov Since NF-κB is a critical transcription factor for pro-inflammatory cytokines and enzymes, its inhibition is a major mechanism of anti-inflammatory activity. spandidos-publications.com

MAPK (Mitogen-Activated Protein Kinase) Pathway: Research indicates that aromadendrin can significantly inhibit the phosphorylation of JNK (c-Jun N-terminal kinase), a component of the MAPK pathway, in a dose-dependent manner in LPS-stimulated macrophages. nih.gov The MAPK pathway plays a crucial role in the production of inflammatory mediators. Dihydrokaempferol has also been shown to down-regulate MAPK pathways. knowde.com

PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: The PI3K/AKT pathway is another important regulator of inflammation. Studies on related flavonoids have shown that they can modulate this pathway. researchgate.netspandidos-publications.com For instance, aromadendrin has been found to regulate the PI3K/Akt/mTOR signaling pathway in neuronal cells. researchgate.net Dihydroquercetin derivatives, structurally similar to dihydrokaempferol, have also been shown to activate the JNK/PI3K/AKT pathway. acs.org

The anti-inflammatory properties of dihydrokaempferol 3-glucoside and its related compounds have been extensively studied using in vitro cellular models, particularly the murine macrophage cell line RAW 264.7. These cells, when stimulated with LPS, mimic an inflammatory response by producing high levels of nitric oxide (NO) and other pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production: Dihydrokaempferol 3-O-β-D-glucoside, isolated from Agrimonia pilosa, was found to inhibit NO production in LPS-stimulated RAW 264.7 macrophages. nih.govcapes.gov.br This inhibitory effect is significant as excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The mechanism for this was partly attributed to the direct scavenging of NO. capes.gov.br However, another study on compounds from Smilax corbularia reported that engeletin (B1671289) (dihydrokaempferol 3-rhamnoside) had no effect on nitric oxide production. apjai-journal.org

Inhibition of Pro-inflammatory Cytokines: In studies using human keratinocytes (HaCaT cells) stimulated with TNF-α, dihydrokaempferol-7-O-glucoside demonstrated a moderate inhibitory effect on the release of the pro-inflammatory cytokine IL-6. nih.govfrontiersin.org

| Model | Compound | Effect | Reference |

|---|---|---|---|

| LPS-stimulated RAW 264.7 cells | Dihydrokaempferol 3-O-β-D-glucoside | Inhibited nitric oxide (NO) production | nih.govcapes.gov.br |

| LPS-stimulated RAW 264.7 cells | Aromadendrin (aglycone) | Inhibited nuclear translocation of NF-κB p65 | nih.gov |

| LPS-stimulated RAW 264.7 cells | Aromadendrin (aglycone) | Inhibited JNK (MAPK) phosphorylation | nih.gov |

| TNF-α stimulated HaCaT cells | Dihydrokaempferol-7-O-glucoside | Moderately inhibited IL-6 release | nih.govfrontiersin.org |

Antiviral Activity

Inhibition of Viral Protease Enzymes (e.g., SARS-CoV-2 main protease)

Dihydrokaempferol 3-glucoside has demonstrated potential as an antiviral agent, specifically through the inhibition of the main protease (Mpro or 3CLpro) of SARS-CoV-2, an essential enzyme for viral replication. knowde.comnih.govmdpi.comscielo.br In silico studies have identified this compound, found in plants like Ocimum basilicum, as a promising inhibitor of the SARS-CoV-2 main protease. dovepress.comresearchgate.netscienceopen.comnih.govtandfonline.com The inhibitory activity is attributed to the formation of hydrogen bonds with key amino acids within the binding pocket of the enzyme. knowde.com

One study compared the antiviral potential of dihydrokaempferol 3-glucoside with apigenin-7-glucuronide and aesculetin, showing that dihydrokaempferol 3-glucoside has a greater potential to inhibit the main protease enzyme. dovepress.comresearchgate.netnih.gov This enhanced activity is linked to the presence of more hydroxyl groups in its molecular structure, which facilitates stronger interactions with the enzyme's amino acids. dovepress.com The binding affinity of dihydrokaempferol 3-glucoside to the SARS-CoV-2 main protease was determined to be -8.96 Kcal/mol, with an inhibition constant (Ki) of 270.09 nM. dovepress.comresearchgate.netscienceopen.comnih.govnih.gov These values are comparable to the positive control, ritonavir, a known protease inhibitor. dovepress.comnih.gov

The main protease of SARS-CoV-2 is considered an ideal target for antiviral drugs because it is crucial for the virus's life cycle and lacks a closely related human homologue, reducing the likelihood of toxicity. mdpi.com

Molecular Docking and In Silico Mechanistic Insights

Molecular docking studies have provided valuable insights into the inhibitory mechanism of dihydrokaempferol 3-glucoside against the SARS-CoV-2 main protease. nih.govdovepress.comresearchgate.netscienceopen.comnih.gov These computational analyses predict that the compound binds to the active sites of the enzyme, specifically interacting with the catalytic dyad residues CYS145 and HIS41. researchgate.netscienceopen.comnih.govscispace.com The interaction with these key residues is crucial for inhibiting the protease's function, thereby hindering viral replication.

The binding affinity, a measure of the strength of the interaction between the ligand (dihydrokaempferol 3-glucoside) and the protein (main protease), was calculated to be -8.96 Kcal/mol. dovepress.comresearchgate.netscienceopen.comnih.gov A more negative binding affinity value indicates a stronger and more stable interaction. The corresponding inhibition constant (Ki) was found to be 270.09 nM, which is a measure of the concentration of the inhibitor required to produce half-maximum inhibition. dovepress.comresearchgate.netscienceopen.comnih.govnih.gov These in silico findings suggest that dihydrokaempferol 3-glucoside is a potent inhibitor of the SARS-CoV-2 main protease. dovepress.comnih.govtandfonline.com

The number of hydroxyl groups in the structure of dihydrokaempferol 3-glucoside is believed to play a significant role in its potent antiviral activity, as these groups can form multiple hydrogen bonds with the amino acid residues in the active site of the enzyme. dovepress.com

| Parameter | Value | Significance |

| Binding Affinity (kcal/mol) | -8.96 dovepress.comresearchgate.netscienceopen.comnih.gov | Indicates a strong binding interaction with the SARS-CoV-2 main protease. |

| Inhibition Constant (Ki) | 270.09 nM dovepress.comresearchgate.netscienceopen.comnih.govnih.gov | Represents the concentration required for 50% inhibition of the enzyme. |

| Interacting Residues | CYS145, HIS41 researchgate.netscienceopen.comnih.govscispace.com | Key catalytic residues in the active site of the SARS-CoV-2 main protease. |

Antimicrobial Activity

Antibacterial Effects (In Vitro and In Vivo Models)

A related compound, dihydrokaempferol-3-O-α-l-rhamnoside, has demonstrated significant antibacterial activity. mdpi.com In a study investigating the phytochemicals from Monterey Cypress (Cupressus macrocarpa), this compound exhibited the highest antimicrobial activity against clinical isolates of Salmonella enterica. mdpi.com The minimum inhibitory concentrations (MICs) for dihydrokaempferol-3-O-α-l-rhamnoside against S. enterica isolates ranged from 64 to 256 µg/mL. mdpi.comsemanticscholar.org

It is worth noting that the glycosylation of flavonoids can influence their antibacterial activity. ncsu.edu In some cases, the aglycone form (without the sugar moiety) may exhibit stronger activity than its glycosylated counterpart. ncsu.edu

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

Dihydrokaempferol and its glycosides have been investigated for their potential anticancer properties. cymitquimica.comsmolecule.combiosynth.combiosynth.com Studies suggest that dihydrokaempferol can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). smolecule.comnih.gov

The aglycone, dihydrokaempferol, has been shown to inhibit the proliferation of synoviocytes, which are implicated in rheumatoid arthritis, and to promote apoptosis in these cells. knowde.comnih.gov This effect is mediated by the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov Dihydrokaempferol was found to upregulate the expression of pro-apoptotic proteins Bax and Bad, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govmdpi.com This shift in the balance of apoptotic regulators leads to the activation of caspases, a family of proteases that execute the process of apoptosis. nih.gov Specifically, dihydrokaempferol treatment resulted in the cleavage and activation of caspase-9 and caspase-3, as well as the cleavage of PARP, a protein involved in DNA repair that is a hallmark of apoptosis. nih.gov

The parent compound, kaempferol (B1673270), has also been extensively studied for its anticancer effects and is known to induce apoptosis and inhibit cell proliferation through various signaling pathways. tandfonline.comnih.govspandidos-publications.com

| Cell Line | Compound | Effect | Mechanism |

| Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLSs) | Dihydrokaempferol | Inhibition of proliferation, Induction of apoptosis nih.gov | Upregulation of Bax and Bad, Downregulation of Bcl-2 and Bcl-xL, Activation of caspase-9 and caspase-3, Cleavage of PARP nih.govmdpi.com |

Effects on Cell Cycle Progression

The parent compound, kaempferol, has been shown to arrest the cell cycle at different phases in various cancer cell lines, thereby inhibiting their proliferation. nih.govspandidos-publications.com For instance, kaempferol can cause cell cycle arrest at the G2/M phase in certain cancer cells. spandidos-publications.com This effect is often associated with the modulation of key cell cycle regulatory proteins. spandidos-publications.com While specific studies on the effect of dihydrokaempferol 3-glucoside on cell cycle progression are limited, the known activity of its aglycone and related flavonoids suggests this is a plausible mechanism of its antiproliferative action.

Induction of Apoptosis via Intrinsic Pathways (e.g., Caspases, Bcl-2 family proteins)

While direct studies on the pro-apoptotic activity of dihydrokaempferol 3-glucoside are limited, significant research has been conducted on its aglycone, dihydrokaempferol (also known as aromadendrin). These studies reveal a potent ability to induce programmed cell death through the mitochondrial-mediated intrinsic pathway.

Research on synoviocytes demonstrated that dihydrokaempferol instigates apoptosis by modulating the Bcl-2 family of proteins, which are central regulators of this pathway. nih.gov The treatment promoted the expression of pro-apoptotic proteins Bax and Bad while concurrently inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane. nih.govsemanticscholar.org

The disruption of the mitochondrial membrane potential triggers the release of cytochrome c, which in turn activates the caspase cascade. Dihydrokaempferol was shown to significantly increase the cleavage, and thus activation, of the initiator caspase-9 and the executioner caspase-3. nih.gov Activated caspase-3 is responsible for the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov The cleavage of PARP is a hallmark of apoptosis, and its increased fragmentation was observed following treatment with dihydrokaempferol. nih.gov

These findings indicate that dihydrokaempferol triggers apoptosis through the classical intrinsic pathway, involving the regulation of Bcl-2 family proteins and the subsequent activation of the caspase-9 and -3 cascade. nih.gov Similarly, the related flavonoid kaempferol and its glycosylated forms have been shown to induce intrinsic apoptosis by upregulating Bax, downregulating Bcl-2, and activating caspases-9 and -3. spandidos-publications.comnih.gov For instance, kaempferol-3-O-rhamnoside was found to trigger cell death in MCF-7 cells via the mitochondrial caspase-9 signaling pathway. spandidos-publications.com

Table 1: Effect of Dihydrokaempferol on Intrinsic Apoptosis Pathway Markers

| Protein Family | Marker | Observed Effect of Dihydrokaempferol | Reference |

|---|---|---|---|

| Bcl-2 Family (Pro-Apoptotic) | Bax | Expression Promoted | nih.gov |

| Bad | Expression Promoted | nih.gov | |

| Bcl-2 Family (Anti-Apoptotic) | Bcl-2 | Expression Inhibited | nih.gov |

| Bcl-xL | Expression Inhibited | nih.gov | |

| Caspase Family (Initiator) | Caspase-9 | Cleavage Increased | nih.gov |

| Caspase Family (Executioner) | Caspase-3 | Cleavage Increased | nih.gov |

| Apoptosis Hallmark | PARP | Cleavage Increased | nih.gov |

Modulation of Pro-survival Signaling Pathways (e.g., p-ERK, p-Akt, COX-2)

Dihydrokaempferol 3-glucoside and its aglycone are implicated in the modulation of key signaling pathways that promote cell survival and inflammation. An extract containing dihydrokaempferol-3-O-glucoside was noted to have an inhibitory effect on the release of pro-inflammatory cytokines in human keratinocytes. researchgate.netfrontiersin.org More detailed mechanistic insights come from studies on its aglycone, dihydrokaempferol, and the structurally similar flavonol, kaempferol.

These flavonoids have been shown to target the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and the extracellular signal-regulated kinase (ERK) pathways, which are frequently hyperactivated in various cell proliferation contexts. nih.govmdpi.com Kaempferol has been documented to reduce the phosphorylation, and thereby the activity, of both Akt (p-Akt) and ERK (p-ERK). mdpi.comtandfonline.com The inhibition of these pathways is significant, as they regulate cell proliferation and survival. nih.gov

Furthermore, these flavonoids exhibit anti-inflammatory effects by targeting the cyclooxygenase-2 (COX-2) enzyme. mdpi.com Kaempferol has been shown to decrease the expression of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins. mdpi.comtandfonline.com This inhibition is often mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. tandfonline.com Studies on kaempferol and its glycosides show they can inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, which is necessary for the transcriptional activation of genes like COX-2. tandfonline.comresearchgate.net By suppressing the activation of Akt, ERK, and NF-κB, and reducing the expression of COX-2, these compounds can interfere with critical pro-survival and pro-inflammatory cellular processes. nih.govmdpi.comtandfonline.com

Enzyme Inhibitory Activities

Acetylcholinesterase Inhibition

Dihydrokaempferol 3-glucoside has been identified as a potential inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing cognitive decline. nih.gov

In a molecular docking study designed to analyze the inhibitory mechanisms of polyphenolic compounds, dihydrokaempferol 3-glucoside demonstrated a strong binding affinity for the main protease enzymes of AChE. nih.gov This research highlights its potential as an AChE inhibitor.

Table 2: Molecular Docking Parameters of Dihydrokaempferol 3-glucoside against Acetylcholinesterase

| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Reference |

|---|

Tyrosinase Inhibition

The aglycone of dihydrokaempferol 3-glucoside, (+)-dihydrokaempferol, has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. semanticscholar.orgnih.gov Its inhibitory activity is comparable to that of kojic acid, a well-known tyrosinase inhibitor used in cosmetic formulations. semanticscholar.orgnih.gov

In one study, (+)-dihydrokaempferol exhibited strong inhibition against both the monophenolase and diphenolase activities of mushroom tyrosinase. semanticscholar.org The half-maximal inhibitory concentrations (IC₅₀) were determined to be 45.35 µM for monophenolase activity and 55.41 µM for diphenolase activity. semanticscholar.org This potent activity is attributed to the flavonoid structure, which can chelate the copper ions within the enzyme's active site. nih.gov

While direct inhibitory data for the 3-O-glucoside form is not extensively detailed, studies on related flavonoids suggest that glycosylation can influence tyrosinase inhibitory activity. For example, research comparing various flavonoid aglycones and their glycosides has shown that the addition of a sugar moiety, as in kaempferol-3-O-glucoside, can sometimes reduce inhibitory potency compared to the aglycone. tandfonline.com This is potentially due to the increased size of the molecule, which may hinder its entry into the enzyme's active site. tandfonline.com

Table 3: Tyrosinase Inhibitory Activity of (+)-Dihydrokaempferol (Aglycone)

| Enzyme Activity | Compound | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Monophenolase | (+)-Dihydrokaempferol | 45.35 ± 0.60 | semanticscholar.org |

| Kojic Acid (Reference) | 58.53 ± 0.35 | semanticscholar.org | |

| Diphenolase | (+)-Dihydrokaempferol | 55.41 ± 0.38 | nih.gov |

Other Biological Activities in Non-Mammalian Systems

Plant Physiological Roles (e.g., Flowering Promotion)

Dihydrokaempferol and its glycosides are significant secondary metabolites in the plant kingdom, playing diverse physiological roles. Dihydrokaempferol itself is a central intermediate in flavonoid biosynthesis, serving as the precursor for the synthesis of flavonols like kaempferol and quercetin (B1663063), as well as various anthocyanins that contribute to flower and fruit coloration. mdpi.com

While specific functions of the 3-O-glucoside are still being elucidated, research on a closely related isomer has revealed a potent biological activity. A study on the Japanese morning glory, Pharbitis nil, identified dihydrokaempferol-7-O-β-D-glucoside as a flower-promoting substance. oup.com This compound, isolated from the plant's cotyledons, demonstrated the ability to induce flowering at an extremely low concentration of 4.4 x 10⁻⁹ M. oup.com

Furthermore, the accumulation of dihydrokaempferol and its glycosides, including kaempferol-3-O-β-D-glucoside, in plants like safflower has been shown to be responsive to external stimuli such as methyl jasmonate, indicating a role in the plant's defense and stress response mechanisms. nih.gov The presence of dihydrokaempferol glycosides has also been noted in various other plants, including ferns, where they are among the most abundant metabolites, underscoring their importance in plant physiology. frontiersin.org

Effects on Cardiac Hypertrophy in Pre-clinical Models

As of the current literature review, no preclinical in vivo or in vitro studies have been identified that specifically investigate the effects of Dihydrokaempferol 3-glucoside on cardiac hypertrophy. Research in this specific area is therefore yet to be established.

However, studies on its aglycone form, Dihydrokaempferol (also known as Aromadendrin ), provide some insights into the potential activities of this class of flavonoids on cardiac muscle cells. Cardiac hypertrophy is an adaptive response of the heart to increased workload, but prolonged hypertrophy can lead to heart failure. researchgate.net The following findings are based on studies of Dihydrokaempferol (Aromadendrin), a related but distinct chemical compound.

In a pre-clinical model of cardiac hypertrophy induced by transverse aortic constriction (TAC), administration of Aromadendrin was shown to improve cardiac function and reduce indicators of hypertrophy, such as the ratio of ventricular mass to body weight and the cross-sectional area of myocytes. nih.gov The expression of hypertrophic markers including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and Myh7 was also alleviated. nih.gov Furthermore, treatment with Aromadendrin was observed to decrease cardiac fibrosis and the expression of associated fibrogenic genes. nih.gov

Mechanistically, studies in rat neonatal ventricular cardiomyocytes (RNVMs) have shown that Aromadendrin can normalize the increased protein synthesis and larger cell size induced by phenylephrine, a substance used to create a cell model of cardiac hypertrophy. nih.govinvivochem.com This effect was found to be dependent on both the concentration and duration of the treatment. nih.gov Subsequent investigations have suggested that Aromadendrin exerts its anti-hypertrophic effects by down-regulating the NFAT (nuclear factor of activated T-cells) and MAPKs (mitogen-activated protein kinases) signaling pathways. biomolther.orgtjpr.org These pathways are known to be critical regulators of the cardiac hypertrophic response. nih.gov The administration of Aromadendrin was also found to counteract the effects of pressure overload on markers of oxidative stress, such as 4-HNE and malondialdehyde (MDA), and restore the levels of the antioxidant glutathione (B108866) (GSH). nih.gov

The following table summarizes the key findings from pre-clinical studies on Dihydrokaempferol (Aromadendrin) and its effects on cardiac hypertrophy.

Interactive Data Table: Pre-clinical Effects of Dihydrokaempferol (Aromadendrin) on Cardiac Hypertrophy

| Model | Key Findings | Mechanistic Insights | Reference(s) |

| Transverse Aortic Constriction (TAC) in mice | Improved cardiac function; Reduced ventricular mass/body weight ratio; Decreased myocyte cross-sectional area; Alleviated expression of ANP, BNP, and Myh7; Reduced cardiac fibrosis. | Reduced oxidative stress markers (4-HNE, MDA); Restored glutathione (GSH) levels. | nih.gov |

| Phenylephrine-induced hypertrophy in Rat Neonatal Ventricular Cardiomyocytes (RNVMs) | Normalized increased protein synthesis; Reduced cardiomyocyte size. | Down-regulation of NFAT and MAPKs signaling pathways. | nih.govinvivochem.combiomolther.org |

Structure Activity Relationship Sar Studies

Influence of Glycosylation on Bioactivity and Metabolism

The attachment of a glucose molecule to the dihydrokaempferol (B1209521) (aromadendrin) core, a process known as glycosylation, significantly modifies the compound's properties and biological activity. This structural feature enhances the molecule's solubility in water and its stability within biological systems. cymitquimica.combiosynth.com Generally, glycosylation increases the bioavailability of flavonoids to improve their pharmaceutical properties. nih.govscispace.com

In vitro, the presence of a sugar moiety, particularly O-glycosylation, often leads to a reduction in the bioactivity of flavonoids, including antioxidant and anti-inflammatory effects, when compared to the aglycone (the non-sugar part). nih.govsci-hub.se However, the effect in a living organism can be different. In vivo studies have shown that flavonoid glycosides may exhibit similar or even greater bioactivity than their corresponding aglycones. sci-hub.se This is attributed to their increased plasma concentrations and longer residence times in the body. sci-hub.se

The metabolism of dihydrokaempferol 3-glucoside begins with the removal of the sugar molecule (deglycosylation), which is considered a prerequisite for absorption and further metabolic processes. sci-hub.se Following the hydrolysis of the glycosidic bond, the resulting aglycone, dihydrokaempferol, undergoes further transformations in the liver, such as hydroxylation, methylation, and reduction, before being sulfated or glucuronidated to form various metabolites. sci-hub.se While O-glycosylation can diminish some activities, it has been found to enhance others, such as tyrosinase inhibition and certain antiviral activities. sci-hub.se

| Property | Effect of Glycosylation | Reference |

|---|---|---|

| Water Solubility | Increased | cymitquimica.comnih.gov |

| Bioavailability | Generally Increased | nih.govscispace.com |

| In Vitro Antioxidant Activity | Generally Decreased (compared to aglycone) | nih.govsci-hub.se |

| In Vivo Bioactivity | May be similar or higher than aglycone | sci-hub.se |

| Metabolism | Requires initial deglycosylation for absorption and further metabolism | sci-hub.se |

Impact of Stereochemistry on Biological Effects

Dihydrokaempferol 3-glucoside possesses chiral centers, meaning it can exist in different spatial arrangements known as stereoisomers. These subtle differences in 3D structure can have a profound impact on biological activity.

Specifically, the stereoisomers at the C2 and C3 positions of the flavanonol's C-ring are crucial. Research has identified and tested various stereoisomers of dihydrokaempferol 3-glucoside. For instance, both (2S,3S)-dihydrokaempferol 3-O-β-D-glucoside and its (2R,3R) counterpart, isolated from açaí pulp, have demonstrated potent antioxidant and anti-inflammatory activities. researchgate.netknowde.com

Further studies on isomers isolated from Agrimonia pilosa Ledeb., namely (2R,3S)-dihydrokaempferol 3-O-β-D-glucoside and (2S,3R)-dihydrokaempferol 3-O-β-D-glucoside, revealed significant differences in their ability to inhibit acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases. researchgate.netnih.gov The (2S,3R)- isomer showed notable inhibitory activity, while the (2R,3S)- isomer exhibited only weak inhibition. nih.gov This highlights that the specific spatial orientation of the glucose moiety at the C3 position directly influences the compound's interaction with biological targets like enzymes. nih.gov The significant impact of stereochemistry on the pharmacokinetics and target binding of the related compound dihydroquercetin further underscores the importance of this structural aspect. nih.gov

| Stereoisomer | Source | Observed Biological Activity | Reference |

|---|---|---|---|

| (2S,3S)-dihydrokaempferol 3-O-β-D-glucoside | Açaí (Euterpe oleracea Mart.) pulp | Strong antioxidant & anti-inflammatory activity | researchgate.netknowde.com |

| (2R,3R)-dihydrokaempferol 3-O-β-D-glucoside | Açaí (Euterpe oleracea Mart.) pulp | Strong antioxidant & anti-inflammatory activity | researchgate.netknowde.com |

| (2S,3R)-dihydrokaempferol 3-O-β-D-glucoside | Agrimonia pilosa Ledeb. | Significant acetylcholinesterase (AChE) inhibition | nih.gov |

| (2R,3S)-dihydrokaempferol 3-O-β-D-glucoside | Agrimonia pilosa Ledeb. | Weak acetylcholinesterase (AChE) inhibition | nih.gov |

Comparison with Related Flavanonols and Aglycones

To understand the SAR of dihydrokaempferol 3-glucoside, it is useful to compare it with its aglycone, dihydrokaempferol (also known as aromadendrin), and its unsaturated counterpart, kaempferol (B1673270).

Dihydrokaempferol (Aromadendrin): As the aglycone, aromadendrin (B1667607) lacks the glucose unit. This structural difference generally results in higher in vitro activity in some assays. For example, (+)-dihydrokaempferol demonstrated higher tyrosinase inhibitory activity than the well-known inhibitor kojic acid, a property often diminished by glycosylation. researchgate.net Aromadendrin itself possesses a range of biological properties, including anti-inflammatory and antioxidant effects. researchgate.netnih.gov However, its glycosylation to dihydrokaempferol 3-glucoside improves water solubility and alters its metabolic fate. cymitquimica.comsci-hub.se

Kaempferol: This flavonol is structurally similar to dihydrokaempferol but features a double bond between the C2 and C3 positions of the C-ring. nih.gov This double bond creates a planar structure that can influence receptor binding and antioxidant activity. Studies on kaempferol and its glycosides, like astragalin (B1665802) (kaempferol 3-glucoside), show that glycosylation often reduces antioxidant efficiency compared to the aglycone. nih.govijsit.com The lack of this C2-C3 double bond in dihydrokaempferol is a key structural feature distinguishing it from kaempferol and influencing its bioactivity. nih.gov

Dihydroquercetin (Taxifolin): Another closely related flavanonol is taxifolin (B1681242), which differs from dihydrokaempferol only by an additional hydroxyl (-OH) group on the B-ring. mdpi.com This extra hydroxyl group often enhances antioxidant capacity. Both dihydrokaempferol and taxifolin are frequently found in the same plant sources and serve as precursors for other flavonoids. mdpi.com The study of taxifolin and its glucosides provides valuable parallel insights into how hydroxylation patterns on the B-ring, in addition to glycosylation, affect bioactivity. ontosight.ai

Effects of Structural Modifications on Target Binding and Efficacy

The position of the glycosidic bond is critical. For related flavonoids like quercetin (B1663063), the free hydroxyl group at the C3 position is vital for antioxidant activity, and attaching a sugar at this position can decrease this effect. jmb.or.kr This suggests the 3-O-glucoside structure of dihydrokaempferol is a key determinant of its specific activity profile.

Stereochemistry, as discussed earlier, plays a direct role in target binding. The differential AChE inhibition by the (2R,3S) and (2S,3R) isomers of dihydrokaempferol 3-glucoside demonstrates that the spatial arrangement is crucial for fitting into the active site of an enzyme. nih.gov

Other modifications, such as methylation, also have a strong influence. A study on dihydrokaempferol derivatives found that a doubly methylated version, (2R,3R)-(+)-dihydrokaempferol-7,4'-dimethylether, displayed potent inhibitory activity against a specific target, showing that adding methyl groups can enhance efficacy, likely by increasing lipophilicity and altering electronic properties. nih.gov Theoretical studies on related kaempferol glycosides indicate that the B-ring of the flavonoid structure is the primary region for donating electrons, a key mechanism in radical scavenging. raco.cat Any modification to this ring or the hydroxyl groups on it would directly impact this function.

Bioavailability and Metabolism in Research Models

Absorption Mechanisms

The absorption of flavonoid glycosides like dihydrokaempferol (B1209521) 3-glucoside is a complex process. Generally, the sugar moiety must be removed before the aglycone, dihydrokaempferol (also known as aromadendrin), can be absorbed.

In Vitro Intestinal Models: Studies using in vitro models, such as the Caco-2 cell line derived from human colorectal adenocarcinoma cells, are crucial for predicting intestinal absorption. wur.nlplos.org These cells form a monolayer that mimics the human intestinal barrier. wur.nlresearchgate.net For many flavonoids, absorption occurs via passive diffusion once the aglycone is released. nih.gov However, some glycosylated forms may be actively transported by sugar transporters. wur.nl

Predictive analysis of dihydrokaempferol 3-glucoside suggests it has poor intestinal absorption, with a predicted value of 36.32%. dovepress.com This is a common characteristic for many flavonoid glycosides. The process often involves hydrolysis of the glycosidic bond by intestinal enzymes or gut microbiota, releasing the more lipophilic aglycone, dihydrokaempferol, which is then more readily absorbed. nih.gov The permeability of flavonoids across Caco-2 cell monolayers is often expressed as an apparent permeability coefficient (Papp); a higher value indicates greater permeability. wur.nl While specific Papp values for dihydrokaempferol 3-glucoside are not widely published, the general mechanism for related flavonoids involves this initial hydrolysis step.

Animal Models: Research on related flavonoids in animal models supports the findings from in vitro studies. The absorption of these compounds can occur in the small intestine or the colon. researchgate.net It is believed that dihydrokaempferol glucosides are likely absorbed through pathways similar to the well-studied quercetin (B1663063) glucosides due to their molecular similarities. researchgate.net After administration, the aglycone, free dihydrokaempferol, has been detected in the plasma and urine of research subjects, indicating that the glucoside is hydrolyzed before or during absorption. researchgate.net

Biotransformation Pathways

Once absorbed, the aglycone dihydrokaempferol undergoes extensive biotransformation, primarily through Phase II metabolic reactions. These modifications increase the water solubility of the compound, facilitating its excretion. The main pathways are glucuronidation, sulfation, and methylation. nih.govdergipark.org.tr

Glucuronidation: This is a major metabolic pathway for flavonoids. dergipark.org.trnih.gov The process is catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a glucuronic acid molecule to the flavonoid structure. nih.govcas.cz For similar flavonoids, glucuronide conjugates are the predominant metabolites found in plasma and urine. researchgate.net For instance, studies on the closely related flavonoid taxifolin (B1681242) (dihydroquercetin) in rats identified numerous glucuronide conjugates in biological samples. mdpi.com

Sulfation: This pathway, mediated by sulfotransferases (SULTs), involves the addition of a sulfonate group. nih.govnih.gov Sulfation and glucuronidation are often competing pathways in flavonoid metabolism. nih.gov Studies on a variety of flavonoids in mouse liver fractions show that sulfation is a principal metabolic route. nih.gov Metabolites such as kaempferol (B1673270) monosulfate and disulfates have been identified in urine in related studies. researchgate.net

Methylation: The addition of a methyl group is another key biotransformation step. This reaction can occur alongside glucuronidation and sulfation. nih.gov For example, methylated glucuronides of the related flavonoid taxifolin have been detected in animal models. mdpi.com

These metabolic conversions result in the circulation of dihydrokaempferol primarily as various conjugated metabolites rather than in its free aglycone form. nih.gov

Excretion Routes and Metabolite Identification in Biological Matrices

Following biotransformation, the resulting water-soluble metabolites are eliminated from the body. The primary excretion routes for flavonoid metabolites are through urine and bile, which is then excreted in feces. researchgate.netnih.gov

Metabolite Identification in Animal Studies: In studies involving rats administered related flavonoids like taxifolin, a large number of metabolites have been identified in urine, plasma, and feces. mdpi.com High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a key analytical technique for this purpose. mdpi.com

For taxifolin, a total of 191 metabolites were tentatively identified across urine, plasma, and feces in one extensive rat study. mdpi.com These included glucuronide, sulfate, and methylated conjugates. mdpi.com For example, after administering taxifolin, metabolites such as quercetin (formed via dehydrogenation) and its various conjugates were found. mdpi.com

While comprehensive metabolite profiling specifically for dihydrokaempferol 3-glucoside is limited, the metabolic fate of structurally similar flavonoids provides a strong predictive framework. It is expected that after administration of dihydrokaempferol 3-glucoside, its metabolites would be detectable in both plasma and urine. researchgate.net The major forms found would likely be glucuronidated and sulfated conjugates of the dihydrokaempferol aglycone. researchgate.net

Table of Identified Metabolite Classes in Related Flavonoid Studies

| Metabolite Class | Metabolic Reaction | Biological Matrix (in animal studies) | Reference Compound |

|---|---|---|---|

| Glucuronide Conjugates | Glucuronidation | Plasma, Urine, Feces | Taxifolin mdpi.com |